molecular formula C13H11N3S B14228389 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- CAS No. 536719-67-2

1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-

Cat. No.: B14228389
CAS No.: 536719-67-2
M. Wt: 241.31 g/mol
InChI Key: XQBLAEZIWAIBRE-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse chemical and biological properties. This compound features a triazole ring substituted with a naphthalenylmethylthio group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- typically involves the reaction of 1H-1,2,4-triazole with a naphthalenylmethylthio reagent under controlled conditions. One common method includes the use of S-alkylation, where the triazole is treated with a naphthalenylmethyl halide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The naphthalenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- stands out due to its naphthalenylmethylthio substitution, which imparts unique chemical reactivity and biological activity compared to other triazole derivatives.

Properties

CAS No.

536719-67-2

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

5-(naphthalen-2-ylmethylsulfanyl)-1H-1,2,4-triazole

InChI

InChI=1S/C13H11N3S/c1-2-4-12-7-10(5-6-11(12)3-1)8-17-13-14-9-15-16-13/h1-7,9H,8H2,(H,14,15,16)

InChI Key

XQBLAEZIWAIBRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSC3=NC=NN3

Origin of Product

United States

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